molecular formula C25H21F3N2O B1676220 Mavatrep CAS No. 956274-94-5

Mavatrep

Cat. No. B1676220
M. Wt: 422.4 g/mol
InChI Key: ORDHXXHTBUZRCN-NTEUORMPSA-N
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Description

Mavatrep (also known as JNJ-39439335) is a TRPV1 receptor selective competitive antagonist . It is an investigational analgesic that may be a potential treatment for pain and/or inflammation . Phase I trials have been completed in healthy Japanese and Caucasian volunteers .


Synthesis Analysis

The key synthetic transformations in the process development of Mavatrep include the synthesis of (E)-6-bromo-2-(4-(trifluoromethyl)­styryl)­1H-benzo­[d]­imidazole and the Suzuki coupling of this compound with 3,3-dimethyl-3H-benzo­[c]­[1,2]­oxaborol-1-ol .


Molecular Structure Analysis

Mavatrep has a molecular formula of C25H21F3N2O and a molar mass of 422.451 g·mol −1 . Its IUPAC name is 2- [2- [2- [ ( E )-2- [4- (Trifluoromethyl)phenyl]ethenyl]-3 H -benzimidazol-5-yl]phenyl]propan-2-ol .


Chemical Reactions Analysis

Mavatrep is largely eliminated nonrenally and is metabolized into two primary metabolites which are also eliminated nonrenally .


Physical And Chemical Properties Analysis

Mavatrep belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Scientific Research Applications

Synthesis of Mavatrep: A Potent Antagonist of Transient Receptor Potential Vanilloid-1

Mavatrep is a potent transient receptor potential vanilloid-1 (TRPV1) antagonist, synthesized through a process described by Wells et al. (2015). This synthesis involves key transformations including the synthesis of (E)-6-bromo-2-(4-(trifluoromethyl)styryl)1H-benzo[d]imidazole and the Suzuki coupling, resulting in Mavatrep with a 63% overall yield in four chemical steps (Wells et al., 2015).

Analgesic Efficacy in Osteoarthritis

Mayorga et al. (2017) conducted a study to evaluate Mavatrep's analgesic effects in patients with osteoarthritis. Mavatrep demonstrated significant reductions in pain, stiffness, and physical function compared to placebo, indicating its potential as a TRPV1 antagonist for pain treatment (Mayorga et al., 2017).

Bioavailability and Pharmacokinetics

The bioavailability and pharmacokinetics of Mavatrep in different formulations were studied by Manitpisitkul et al. (2018). They found that Mavatrep exhibits consistent pharmacokinetics across various formulations, and the study also assessed its safety profiles under different conditions (Manitpisitkul et al., 2018).

Design and Pharmacologic Characterization

Parsons et al. (2015) reported on the design, synthesis, and pharmacologic characterization of Mavatrep, highlighting its efficacy in TRPV1 functional assays and pain models. This study provides insights into the development of Mavatrep for clinical use in pain treatment (Parsons et al., 2015).

Safety And Hazards

Potential common adverse effects of Mavatrep include thermohypoesthesia, chills, feeling cold, and feeling hot . Precautions for safe handling include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

Mavatrep is an investigational analgesic and its future directions are likely to be determined by the outcomes of ongoing and future clinical trials .

Relevant Papers

A randomized study evaluated the analgesic efficacy of a single dose of Mavatrep in patients with osteoarthritis . Another study discussed the promising analgesic signal in a long-awaited new class of drugs: TRPV1 antagonist Mavatrep in patients with osteoarthritis . The safety, tolerability, and pharmacokinetics of Mavatrep were evaluated in a single-center, double-blind, placebo-controlled, sequential-group phase 1 study .

properties

IUPAC Name

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDHXXHTBUZRCN-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)/C=C/C4=CC=C(C=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241905
Record name Mavatrep
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mavatrep

CAS RN

956274-94-5
Record name α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956274-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavatrep [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956274945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavatrep
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mavatrep
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAVATREP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F197218T99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
AJ Mayorga, CM Flores, JJ Trudeau… - … Journal of Pain, 2017 - degruyter.com
… lower in the mavatrep and naproxen treatment arm than in the placebo arm (mavatrep: 7 day … Mavatrep showed statistically significant improvements as compared with placebo on the …
Number of citations: 35 www.degruyter.com
P Manitpisitkul, M Brandt, CM Flores, V Kenigs… - Pain …, 2016 - ncbi.nlm.nih.gov
This double-blind, randomized, placebo-controlled, sequential group, phase 1 study was designed to assess in healthy men, the safety, tolerability, pharmacokinetics, and translational …
Number of citations: 21 www.ncbi.nlm.nih.gov
P Manitpisitkul, K Shalayda, L Russell… - Clinical …, 2018 - Wiley Online Library
… M2 and M3 are major circulating metabolites with mean exposure > 10% of mavatrep. Nonrenal clearance was the major route of elimination for mavatrep, M2, and M3. Mavatrep …
Number of citations: 6 accp1.onlinelibrary.wiley.com
P Manitpisitkul, K Shalayda, L Russell… - Clinical …, 2018 - Wiley Online Library
… doses of mavatrep in healthy participants have been completed. Single doses of mavatrep up … .7, 8 In men and women with osteoarthritis, mavatrep doses of 10, 25, and 50 mg per day …
Number of citations: 5 accp1.onlinelibrary.wiley.com
P Manitpisitkul, CM Flores, JA Moyer… - … journal of pain, 2018 - degruyter.com
… blood-brain barrier and suggesting that mavatrep would likely penetrate the central nervous … Therefore, we cannot rule out the possibility that some of the analgesic effects of mavatrep …
Number of citations: 29 www.degruyter.com
WH Parsons, RR Calvo, W Cheung… - Journal of medicinal …, 2015 - ACS Publications
… Optimization of this design led to the identification of 4 (mavatrep), comprising a … On the basis of its superior pharmacologic and safety profile, 4 (mavatrep) was selected for …
Number of citations: 19 pubs.acs.org
KM Wells, SJ Mehrman, AF Abdel-Magid… - … Process Research & …, 2015 - ACS Publications
The process development of Mavatrep (1), a potent transient receptor potential vanilloid-1 (TRPV1) antagonist, is described. The two key synthetic transformations are the synthesis of (E…
Number of citations: 4 pubs.acs.org
R Karlsten - Scandinavian Journal of Pain, 2017 - degruyter.com
In this issue of Scandinavian Journal of Pain, Mayorga et al. report positive efficacy data of mavatrep, a transient receptor potential vanilloid subtype 1 (TRPV1) antagonist, in OA pain [1]…
Number of citations: 2 www.degruyter.com
J Caruso, Y Iwaki, JA Moyer - inflammation - academia.edu
… 10, 25, or 50 mg of mavatrep for 21 days. The single-dose PK of mavatrep and its metabolites was … M2 and M3 are major circulating metabolites with mean exposure > 10% of mavatrep. …
Number of citations: 0 www.academia.edu
J Daniluk, T Voets - British Journal of Pharmacology, 2023 - Wiley Online Library
… Instead, our findings suggest that A-1165442 inhibits both modes of TRPV1 activation, similar to modalityindependent antagonists such as Mavatrep and AMG-517, but with antagonistic …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com

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